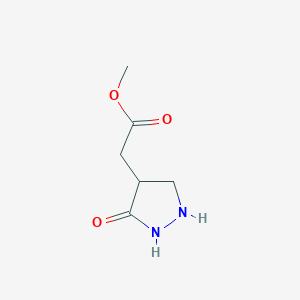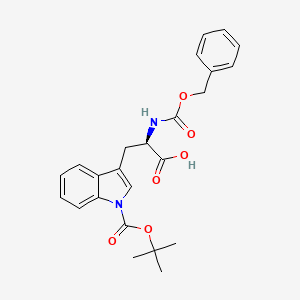
Z-D-Trp(Boc)-OH
Descripción general
Descripción
Z-D-Trp(Boc)-OH is a derivative of D-Tryptophan . It is an essential amino acid found in naturally produced peptides . Unlike its stereoisomer, L-tryptophan, it is not used in structural or enzyme proteins .
Molecular Structure Analysis
The molecular formula of Z-D-Trp(Boc)-OH is C24H26N2O6 . Its molecular weight is 438.47 . The IUPAC name is (2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid .
Physical And Chemical Properties Analysis
Z-D-Trp(Boc)-OH has a molecular weight of 438.473 and a molecular formula of C24H26N2O6 . The InChI string is InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t19-/m1/s1 .
Aplicaciones Científicas De Investigación
Photocatalysis for Environmental Remediation
Z-D-Trp(Boc)-OH and related compounds have been utilized in the construction of heterostructures and photocatalysts for environmental applications, particularly in the removal of pollutants like NOx and CO2. The heterostructures, such as Bi2O2CO3/Bi4O5Br2, have shown enhanced photocatalytic activities due to improved charge separation efficiency and effective recombination of photo-induced charge carriers. This advancement in photocatalysis offers a promising approach for air pollution control and environmental cleanup efforts (Zhu et al., 2019).
Facilitation in Peptide Synthesis
In peptide synthesis, protecting groups like Z-D-Trp(Boc)-OH play a critical role. A study demonstrated a method that involves the modification of the indole nucleus by acylation and subsequent processes, leading to improved solubility of the peptide during purification processes. This technique is crucial for facilitating the synthesis and purification of peptides, which are fundamental components in drug development and biological research (Wahlström & Undén, 2009).
Photocatalytic CO2 Reduction
The development of photocatalysts for CO2 reduction is a significant area of research in addressing climate change. Z-scheme heterojunction photocatalysts like g-C3N4/Bi2O2[BO2(OH)] have been synthesized to enhance photocatalytic CO2 reduction activity. This research highlights the potential of Z-D-Trp(Boc)-OH and related compounds in creating solutions for sustainable energy and environmental remediation (Guo et al., 2020).
Propiedades
IUPAC Name |
(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSZSNGHUWGACF-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Trp(Boc)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1452230.png)
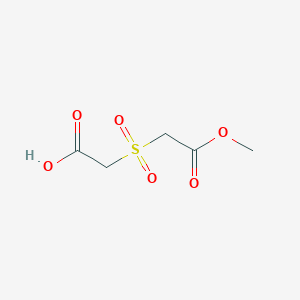
![2-chloro-N-[2-(pyrrolidin-1-yl)pyridin-3-yl]acetamide](/img/structure/B1452233.png)
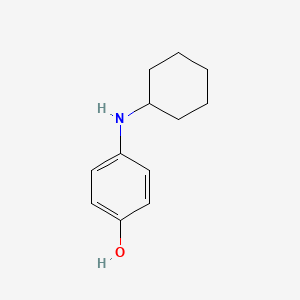
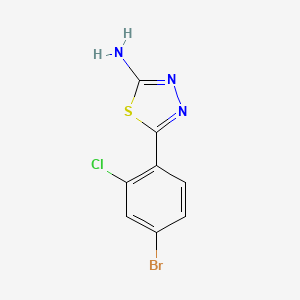
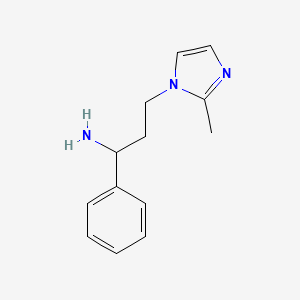
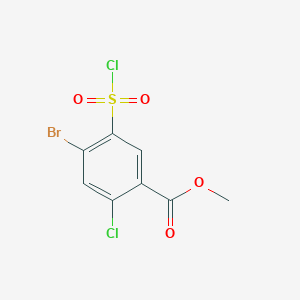
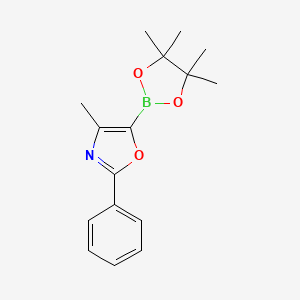
![Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B1452246.png)
![(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetic acid](/img/structure/B1452247.png)
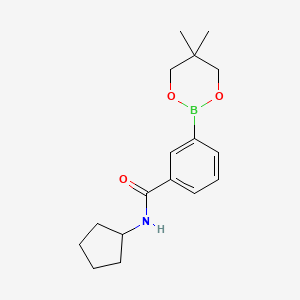
![1-[1-(2-Methoxyethyl)piperidin-3-YL]-N-methylmethanamine](/img/structure/B1452249.png)
![methyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B1452250.png)
